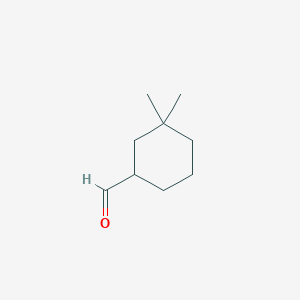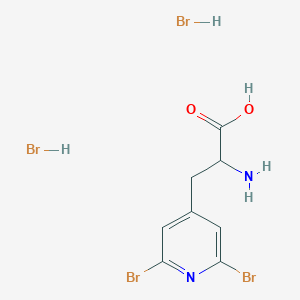
2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid;dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid;dihydrobromide” is a chemical compound with the CAS Number: 2470438-12-9 . It has a molecular weight of 308.96 .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C8H7Br2NO2/c9-6-3-5 (1-2-8 (12)13)4-7 (10)11-6/h3-4H,1-2H2, (H,12,13) . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 308.96 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Synthesis of Bioactive Compounds
2-Aminopyridines, including derivatives like 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid, are central to creating compounds with significant biological and chemical importance. They serve as key structural cores in the development of medicinally important compounds and organic materials. The synthesis methods for these compounds, particularly involving 2,6-dibromopyridine, have been demonstrated to yield bioactive molecules efficiently. These molecules are used as substrates for further chemical reactions, including C-C cross-coupling, to produce a wide array of bioactive compounds with potential applications in medicine and material science (Bolliger et al., 2011).
Anticancer Activity
Research on derivatives of 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid has led to the development of compounds with significant anticancer activities. For instance, the synthesis of specific S-glycosyl and S-alkyl derivatives has shown in vitro anticancer effects against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Saad & Moustafa, 2011).
Antibacterial Agents
Compounds synthesized from 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid have been explored for their antibacterial properties. The structural modification of these compounds has led to the discovery of new antibacterial agents with enhanced activity compared to existing treatments, demonstrating the compound's utility in developing novel antibiotics (Egawa et al., 1984).
Radiation-Protective Compounds
The synthesis of derivatives from 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid has been investigated for applications in radiation protection. These compounds have been explored for their potential to protect against radiation-induced damage, showcasing the versatility of 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid in contributing to health and safety applications (Ball et al., 1963).
Development of New Materials
Research into the chemical properties and reactions of 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid has facilitated the development of new organic materials. These materials have potential applications in various fields, including electronics and photonics, due to their unique chemical and physical properties (Jayarajan et al., 2019).
Safety and Hazards
The compound “2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid;dihydrobromide” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-amino-3-(2,6-dibromopyridin-4-yl)propanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O2.2BrH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;;/h2-3,5H,1,11H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMZYBIQLUIIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)CC(C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
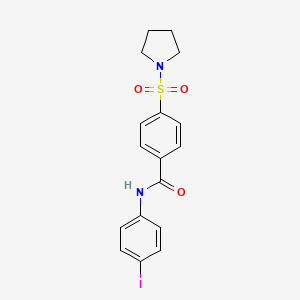
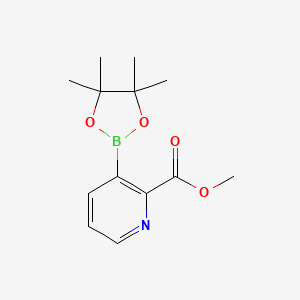
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)
![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)
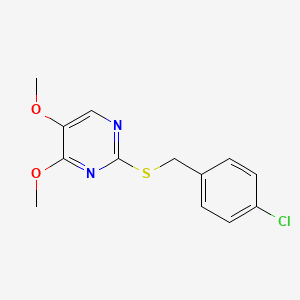
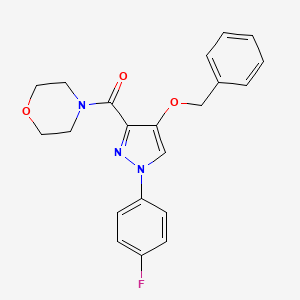
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2725794.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)
![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)
![6-isopropyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725805.png)
